molecular formula C14H19NO4 B1325507 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid CAS No. 898784-64-0

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid

Cat. No. B1325507
M. Wt: 265.3 g/mol
InChI Key: UNEXCRAJKGOZCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Osteoporosis Treatment and Prevention

A study by Hutchinson et al. (2003) identified a compound related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound showed promise in the prevention and treatment of osteoporosis based on its efficacy in in vivo models of bone turnover.

2. Hydrate Formation in Pharmaceuticals

Zhao et al. (2009) explored the formation of multiple layer hydrates for a pharmaceutical compound closely related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. They found that this compound exists in various crystalline forms differing in hydration states, which is crucial for understanding and managing tablet cracking at higher humidities (Zhao et al., 2009).

3. Structural Characterization and Hydrogen Bonding

Böck et al. (2021) reported the synthesis and structural characterization of compounds including a derivative of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. Their research provides insights into the molecular conformations and intermolecular hydrogen bonding patterns of such compounds (Böck et al., 2021).

4. Novel Fluorophore Characteristics

Hirano et al. (2004) described the characteristics of 6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, which shares structural similarities with 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. This novel fluorophore shows strong fluorescence in a wide pH range of aqueous media, making it useful for biomedical analysis (Hirano et al., 2004).

5. Potential in Antimalarial Drug Development

Cruickshank et al. (2014) investigated a novel class of orally active antimalarial drugs, including a compound structurally related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. This research highlights the significance of such compounds in developing new treatments for malaria (Cruickshank et al., 2014).

Safety And Hazards

This would involve studying any potential risks associated with the compound, such as toxicity or flammability.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.


properties

IUPAC Name

8-(6-methoxypyridin-3-yl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-19-13-9-8-11(10-15-13)12(16)6-4-2-3-5-7-14(17)18/h8-10H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXCRAJKGOZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642132
Record name 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid

CAS RN

898784-64-0
Record name 6-Methoxy-η-oxo-3-pyridineoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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